molecular formula C22H25FN2O4 B13050450 Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B13050450
M. Wt: 400.4 g/mol
InChI Key: ZRBSFSCNXFRISS-IYBDPMFKSA-N
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Description

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a fluoro-methoxycarbonyl phenyl group, and two methyl groups, making it a molecule of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperazine intermediate.

    Substitution with Fluoro-Methoxycarbonyl Phenyl Group: This step involves the use of fluoro-methoxycarbonyl phenyl halides in a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, fluoro-methoxycarbonyl phenyl halides for aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S,6R)-4-(3-chloro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
  • Benzyl (2S,6R)-4-(3-bromo-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
  • Benzyl (2S,6R)-4-(3-iodo-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Uniqueness

The uniqueness of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate lies in the presence of the fluoro-methoxycarbonyl phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25FN2O4

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl (2R,6S)-4-(3-fluoro-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C22H25FN2O4/c1-15-12-24(18-9-10-19(20(23)11-18)21(26)28-3)13-16(2)25(15)22(27)29-14-17-7-5-4-6-8-17/h4-11,15-16H,12-14H2,1-3H3/t15-,16+

InChI Key

ZRBSFSCNXFRISS-IYBDPMFKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F

Canonical SMILES

CC1CN(CC(N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F

Origin of Product

United States

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